(3-Amino-4-tert-butyl-phenyl)-carbamic acid tert-butyl ester
Overview
Description
“(3-Amino-4-tert-butyl-phenyl)-carbamic acid tert-butyl ester” is a compound that has been mentioned in the context of modulating CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) activity . CFTR is a multi-membrane spanning epithelial chloride channel, and mutations in the CFTR gene cause Cystic Fibrosis . The compound is part of a class of compounds that address underlying defects in cellular processing of CFTR activity .
Molecular Structure Analysis
The molecular structure of a similar compound, “tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate”, has been reported. Its molecular formula is C14H22N4O2 and it has a molecular weight of 278.35 .
Physical And Chemical Properties Analysis
For the similar compound “tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate”, the density is reported as 1.182 and the melting point is between 130-132 ºC .
Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques : This compound has been synthesized via asymmetric Mannich reactions and characterized through various methods, such as FT-NMR and FT-IR spectroscopy, along with X-ray diffraction studies (Yang, Pan, & List, 2009).
Crystallographic Studies : The crystal structure of related compounds has been extensively studied, revealing details about their conformation and molecular interactions (Kant, Singh, & Agarwal, 2015).
Chemical Properties and Reactions
Deprotection Reactions : Aqueous phosphoric acid has been identified as an effective reagent for deprotecting tert-butyl carbamates and esters, a category that includes (3-Amino-4-tert-butyl-phenyl)-carbamic acid tert-butyl ester. This process is significant for its selectivity and preservation of stereochemical integrity (Li et al., 2006).
Diels-Alder Reactions : The compound has been used in the preparation and subsequent Diels-Alder reactions of 2-amido substituted furan, showcasing its utility in complex organic synthesis processes (Padwa, Brodney, & Lynch, 2003).
Application in Peptide and Amino Acid Synthesis
Peptide Derivatives Synthesis : The compound plays a role in the synthesis of peptide derivatives, demonstrating its importance in the field of organic chemistry and pharmacology (Gray, Quibell, Jiang, & Baggett, 1991).
β-Alanine Derivatives Synthesis : It is also involved in the enantioselective synthesis of β-alanine derivatives, which are analogues of aromatic amino acids, highlighting its significance in stereochemistry (Arvanitis et al., 1998).
Selective Deprotection
- Chemoselective Hydrolysis : The compound has been studied for its role in the chemoselective hydrolysis of tert-butyl esters. This research is crucial for understanding the selective deprotection processes in organic synthesis (Kaul et al., 2004).
properties
IUPAC Name |
tert-butyl N-(3-amino-4-tert-butylphenyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-14(2,3)11-8-7-10(9-12(11)16)17-13(18)19-15(4,5)6/h7-9H,16H2,1-6H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLYSYSOBIFEYKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)NC(=O)OC(C)(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Amino-4-tert-butyl-phenyl)-carbamic acid tert-butyl ester |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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